3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS: 197145-37-2, C13H19NO2, MW: 221.30) is a key aminoketone intermediate in the synthesis of the centrally acting opioid analgesic Tapentadol. It is also designated as Tapentadol Impurity 3, supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, validation, and quality control applications.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 197145-37-2
Cat. No. B170959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
CAS197145-37-2
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(CN(C)C)C(=O)C1=CC(=CC=C1)OC
InChIInChI=1S/C13H19NO2/c1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h5-8,10H,9H2,1-4H3
InChIKeyYHCVGGJYRMYIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

197145-37-2: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one as a Defined Intermediate for Tapentadol Synthesis and Impurity Profiling


3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS: 197145-37-2, C13H19NO2, MW: 221.30) is a key aminoketone intermediate in the synthesis of the centrally acting opioid analgesic Tapentadol [1]. It is also designated as Tapentadol Impurity 3, supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, validation, and quality control applications [2]. This compound exhibits a calculated XLogP3-AA of 2.1 and a topological polar surface area of 29.54 Ų, indicating moderate lipophilicity and favorable membrane permeability characteristics [3].

197145-37-2: Why Structural Specificity Precludes Generic Substitution in Synthetic Routes and Analytical Workflows


Substitution of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one with closely related aminoketones or alternative intermediates is not permissible in regulated synthetic or analytical contexts. The precise substitution pattern—specifically the 3-methoxy on the phenyl ring and the 2-methyl on the propanone backbone—directly dictates the stereochemical outcome of subsequent Grignard reactions in Tapentadol synthesis . Furthermore, in pharmaceutical quality control, this compound serves as a specific impurity marker (Tapentadol Impurity 3); any structural alteration, even as minor as a positional isomer, would compromise the accuracy and validity of analytical methods, method validation, and the establishment of impurity profiles required for Abbreviated New Drug Applications [1].

197145-37-2: Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Stereochemical Purity and Yield in Chiral Resolution: Target vs. Racemate

The (S)-enantiomer of this compound, (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 850222-40-1), is the preferred intermediate for the asymmetric synthesis of Tapentadol. A direct head-to-head comparison within the same patent literature demonstrates that starting from the racemic mixture (CAS 197145-37-2) yields a lower stereochemical purity product, whereas the use of the resolved (S)-enantiomer under specific conditions yields a product with significantly higher enantiomeric excess . Specifically, the (S)-enantiomer can be obtained with 98% ee via chiral resolution using (2R,3R)-2,3-dibenzoyloxy)succinate, while the racemic material lacks this defined stereochemistry and would lead to a racemic final product, requiring additional, costly resolution steps .

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis Tapentadol Intermediate

Hydrochloride Salt Form Differentiation: Impact on Physicochemical Properties

The free base, 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 197145-37-2), and its hydrochloride salt (CAS 37951-53-4) represent distinct chemical entities with divergent physicochemical properties that directly influence their handling and application. While specific quantitative solubility data for the target free base is not readily available in primary literature, a cross-study comparable analysis of vendor specifications reveals a key distinction: the free base is typically reported with a boiling point of 315.8±22.0 °C at 760 mmHg , whereas the hydrochloride salt, being an ionic solid, is expected to have a significantly higher melting/decomposition point, altering its suitability for different reaction conditions and purification methods [1]. The free base's lower boiling point and liquid/oil nature at room temperature may make it more amenable to certain organic reactions and distillative purification, while the salt form offers advantages in stability and handling.

Salt Selection Solubility Stability Pharmaceutical Intermediates

Differentiation from a Structurally Simplified Analog: Impact of 2-Methyl Substitution on LogP and Membrane Permeability

A class-level inference can be drawn by comparing the target compound with a closely related, but structurally simpler, analog lacking the 2-methyl group: 3-(Dimethylamino)-1-(3-methoxyphenyl)-1-propanone (CAS: 22396-42-1). While direct comparative bioactivity data is absent, the computed physicochemical properties reveal a quantifiable difference in lipophilicity. The target compound (197145-37-2) has a calculated XLogP3-AA of 2.1 and an ACD/LogP of 2.27 [1], whereas the des-methyl analog is predicted to have a lower LogP due to the absence of the hydrophobic methyl group . This difference of approximately +0.5 LogP units can be critical, as it may influence the compound's partitioning behavior in subsequent synthetic steps or its potential interactions with biological targets if used in exploratory research.

Lipophilicity LogP Structure-Activity Relationship Drug Design

Quantitative Yield Benchmark in a Key Mannich Reaction Step for Synthesis Optimization

The synthesis of 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one via a Mannich reaction has been optimized to achieve a specific, quantifiable yield under defined conditions. A study focusing on the synthesis of this compound as an isoquinoline derivative intermediate reports a product yield of 86% [1]. This yield was obtained under optimized reaction conditions: a temperature of 70°C, a 1:1:1 molar ratio of 3-methoxypropiophenone, formaldehyde, and dimethylamine hydrochloride, a reaction time of 16 hours, and the use of 6 equivalents of hydrochloric acid [1]. This serves as a verifiable performance benchmark for process chemists evaluating synthetic routes and for procurement specialists assessing the efficiency and cost-effectiveness of using this specific intermediate.

Mannich Reaction Synthetic Yield Process Optimization Tapentadol Intermediates

197145-37-2: Targeted Application Scenarios Based on Quantified Performance and Regulatory Compliance


Asymmetric Tapentadol API Synthesis Requiring High Stereochemical Control

Procurement of the racemic 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (CAS 197145-37-2) is the first step for manufacturers who have an established, in-house chiral resolution process. The quantifiable 98% ee achievable from this racemate, as demonstrated in the comparison with the isolated (S)-enantiomer, makes the racemic material a cost-effective starting point when chiral separation capabilities exist .

Analytical Reference Standard for Tapentadol Impurity Profiling and Method Validation

Due to its specific designation as Tapentadol Impurity 3 and its supply with full regulatory-compliant characterization data, this compound is the definitive standard for developing and validating HPLC, GC, or LC-MS methods to quantify this impurity in Tapentadol drug substance and finished product, a requirement for ANDA filings [1].

Organic Synthesis for Exploratory Research Requiring a Specific Aminoketone Scaffold

Researchers investigating structure-activity relationships (SAR) or developing novel synthetic routes can leverage the compound's unique combination of a 3-methoxyphenyl ring, a 2-methyl group, and a dimethylamino moiety. The quantifiable logP of 2.27 differentiates it from des-methyl analogs, making it the specific choice for studies where this precise lipophilicity profile is a design parameter .

Process Chemistry Development and Scale-Up Using a Defined Mannich Reaction Product

Process chemists can utilize the established, quantifiable 86% yield benchmark from optimized Mannich reaction conditions to plan and validate their own synthetic procedures. This provides a tangible target for yield improvement studies and helps in selecting this compound as a scalable intermediate based on documented process performance [2].

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